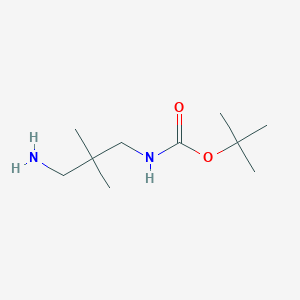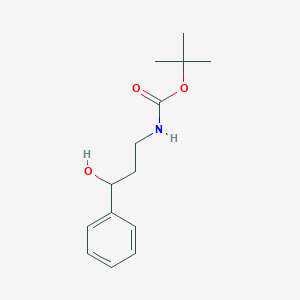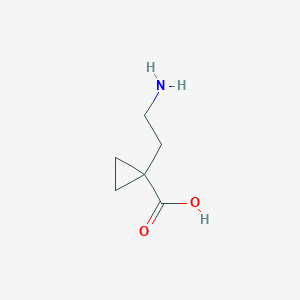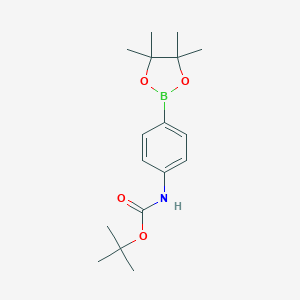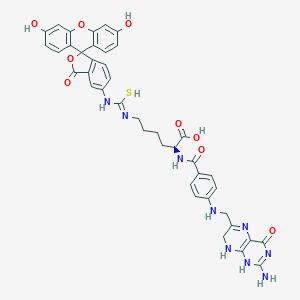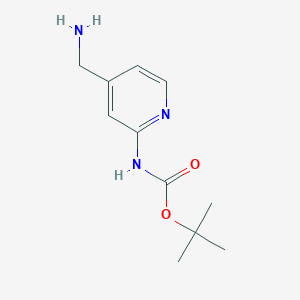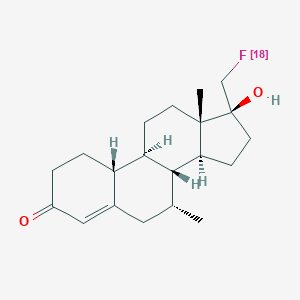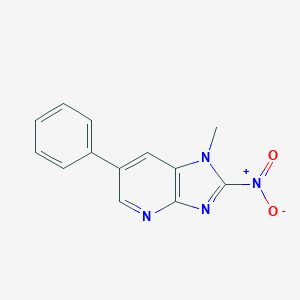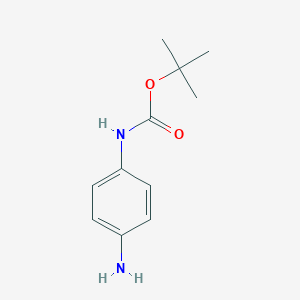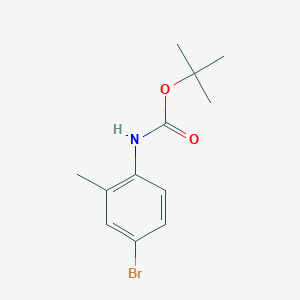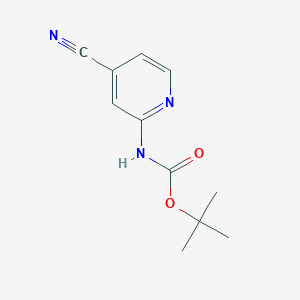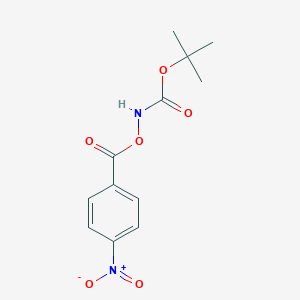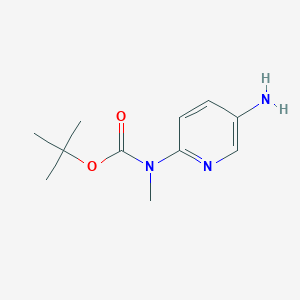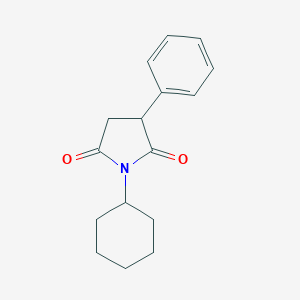
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is not fully understood. However, it has been suggested that this compound acts by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to interact with ion channels and receptors in the brain, leading to its various pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and norepinephrine, leading to its antidepressant effects. Additionally, 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is its wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which requires careful evaluation in preclinical studies. Additionally, the synthesis of this compound can be challenging, requiring careful control of reaction conditions to achieve the desired stereochemistry.
Direcciones Futuras
There are several future directions for the research on 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-. One direction is the development of new drugs based on the pharmacological effects of this compound. Another direction is the evaluation of the potential toxicity of this compound, which is important for its safe use in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Conclusion
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a promising compound for the development of new drugs due to its wide range of pharmacological effects. Its synthesis can be challenging, requiring careful control of reaction conditions. The mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Future research should focus on the development of new drugs based on this compound, the evaluation of its potential toxicity, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- can be achieved through various methods. One of the most common methods involves the reaction of cyclohexanone with phenylhydrazine to form cyclohexylphenylhydrazine, which is then reacted with maleic anhydride to obtain the desired product. Another method involves the reaction of cyclohexylamine with phenylglyoxal to form the corresponding imine, which is then oxidized to the desired product. The synthesis of this compound can be challenging due to the stereochemistry of the pyrrolidine ring, which requires careful control of reaction conditions.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
139477-41-1 |
|---|---|
Nombre del producto |
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- |
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO2/c18-15-11-14(12-7-3-1-4-8-12)16(19)17(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
Clave InChI |
AAQHKLOKUPVTJI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Sinónimos |
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



